molecular formula C16H15N3O4S2 B2783922 N-(1,3-benzothiazol-2-yl)-5-(pyrrolidine-1-sulfonyl)furan-2-carboxamide CAS No. 1170102-28-9

N-(1,3-benzothiazol-2-yl)-5-(pyrrolidine-1-sulfonyl)furan-2-carboxamide

Cat. No.: B2783922
CAS No.: 1170102-28-9
M. Wt: 377.43
InChI Key: RYMVTPVVGLLIDL-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-5-(pyrrolidine-1-sulfonyl)furan-2-carboxamide: is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound consists of a benzo[d]thiazole moiety, a furan ring, and a pyrrolidine sulfonyl group, which together contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzothiazol-2-yl)-5-(pyrrolidine-1-sulfonyl)furan-2-carboxamide typically involves the following steps:

    Formation of the Benzo[d]thiazole Moiety: This can be achieved by reacting 2-aminobenzenethiol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a cyclization reaction involving a suitable diene and a dienophile.

    Attachment of the Pyrrolidine Sulfonyl Group: This step involves the reaction of the furan derivative with pyrrolidine sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzo[d]thiazole moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the furan-2-carboxamide, potentially yielding the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group, where nucleophiles can replace the pyrrolidine moiety.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activity.

Biology: In biological research, the compound has been studied for its potential antifungal activity. It has shown promising results against several plant pathogenic fungi .

Medicine: The compound is being investigated for its potential therapeutic applications, including its role as an antifungal agent and its interactions with biomolecules such as DNA and proteins .

Industry: In the industrial sector, the compound’s unique structural features make it a candidate for the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-5-(pyrrolidine-1-sulfonyl)furan-2-carboxamide involves its interaction with various molecular targets. For instance, its antifungal activity is believed to result from its ability to disrupt the cell membrane integrity of fungi, leading to cell death. The compound may also interact with DNA and proteins, affecting their function and leading to cytotoxic effects in certain cell lines .

Comparison with Similar Compounds

  • N-(benzo[d]thiazol-2-yl)pyrazine-2-carboxamide
  • N-(1H-benzo[d]imidazol-2-yl)pyrazine-2-carboxamide

Comparison: Compared to these similar compounds, N-(1,3-benzothiazol-2-yl)-5-(pyrrolidine-1-sulfonyl)furan-2-carboxamide exhibits unique structural features, such as the presence of the furan ring and the pyrrolidine sulfonyl groupFor example, the furan ring can participate in additional cyclization reactions, and the pyrrolidine sulfonyl group can undergo various substitution reactions, making the compound versatile for synthetic modifications .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-5-pyrrolidin-1-ylsulfonylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S2/c20-15(18-16-17-11-5-1-2-6-13(11)24-16)12-7-8-14(23-12)25(21,22)19-9-3-4-10-19/h1-2,5-8H,3-4,9-10H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYMVTPVVGLLIDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(O2)C(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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